Isonopaline
Description
Properties
CAS No. |
64199-70-8 |
|---|---|
Molecular Formula |
C11H20N4O6 |
Molecular Weight |
304.303 |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1 |
InChI Key |
LMKYZBGVKHTLTN-BQBZGAKWSA-N |
SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Synonyms |
N-[(1S)-4-[(Aminoiminomethyl)amino]-1-carboxybutyl]-L-glutamic Acid |
Origin of Product |
United States |
Chemical Synthesis and Laboratory Preparation of Isonopaline
Methodologies for Diastereoisomer Synthesis
The primary method for synthesizing isonopaline alongside its diastereomer involves the reductive amination of a ketone, specifically α-ketoglutaric acid, with the amino acid L-arginine. rsc.org
The most common laboratory synthesis of this compound involves the reductive condensation of L-arginine and α-ketoglutaric acid. scientificlabs.co.ukchemicalbook.com This reaction proceeds by forming a Schiff base intermediate from the condensation of the amino group of L-arginine and the keto group of α-ketoglutaric acid. This unstable intermediate is then reduced to form a stable secondary amine. google.com
Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this reaction because it is mild enough to selectively reduce the imine of the Schiff base without reducing the ketone of the starting material, α-ketoglutaric acid. scientificlabs.co.uk The reaction is typically performed in an aqueous solution at a controlled pH. One documented synthesis involved reacting L-arginine and α-oxoglutarate with cyanoborohydride at a pH of 7.0 for 48 hours. google.com This method resulted in a mixture of the two diastereomers, nopaline (B31955) and this compound, with reported total yields as high as 70-80%. google.com
Table 1: Example Reaction Conditions for this compound/Nopaline Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Reactants | L-Arginine, α-Ketoglutaric Acid | scientificlabs.co.uk |
| Reducing Agent | Sodium Cyanoborohydride | scientificlabs.co.uk |
| pH | 6.0 - 8.0 (Optimal: 7.0) | google.com |
| Temperature | 0°C - 40°C (Preferred: 15°C - 25°C) | google.com |
| Reaction Time | ~48 hours | google.com |
| Initial Yield | 70-80% (mixture of diastereomers) | google.com |
Challenges in Separation and Purification of this compound Diastereoisomers from Nopaline
A significant challenge in the preparation of pure this compound is its separation from nopaline. google.com As diastereomers, they possess identical molecular weights and similar chemical properties, which makes their separation difficult. google.com Early attempts to separate the mixture using techniques like anion exchange chromatography were often unsuccessful in yielding nopaline that was substantially free of its this compound counterpart. google.com
The primary difficulty lies in exploiting the subtle differences in their physical properties. Both compounds are polar and have similar charge characteristics, complicating chromatographic separation. pageplace.de The successful separation often relies on fractional crystallization, a technique that leverages slight differences in the solubility of the diastereomers under specific conditions of pH and solvent composition. nih.gov This process can be laborious and may require multiple recrystallization steps to achieve high purity. google.commdpi.com
Optimization of Synthetic Pathways for Research Purity
Achieving research-grade purity for this compound requires optimizing both the initial synthesis and, more critically, the subsequent purification pathway. pageplace.de Optimization of the synthesis reaction itself involves carefully controlling parameters like pH and temperature to maximize the yield of the diastereomeric mixture. google.com
The key to obtaining pure this compound lies in a refined, multi-step purification process following the initial synthesis. A described method involves the careful manipulation of pH to selectively precipitate the diastereomers. google.com After the initial reaction and removal of byproducts, the aqueous solution containing the mixture of nopaline and this compound is subjected to a series of pH adjustments and crystallization steps. For instance, the pH can be adjusted to approximately 3.0-3.6, which causes the less soluble nopaline to precipitate out of the solution upon cooling, achieving a purity of about 98% for the nopaline fraction. google.com
This compound remains in the mother liquor. It can then be recovered by adding an organic solvent, such as ethanol (B145695), to the filtrate. The addition of three volumes of 95% ethanol followed by chilling induces the precipitation of this compound. google.com This precipitate can be collected and further purified by another recrystallization step, dissolving it in a minimal amount of water at a specific pH and then re-precipitating it to enhance its purity for research applications. google.com
Table 2: Example Purification Scheme for this compound from a Diastereomeric Mixture
| Step | Action | Target | Outcome | Source |
|---|---|---|---|---|
| 1 | Apply reaction mixture to a Dowex-50 (H⁺ form) column. | Initial Purification | Removal of unreacted starting materials and salts. | google.com |
| 2 | Elute with 1M aqueous ammonia (B1221849) and dry the product. | Isolation | Obtain solid mixture of nopaline and this compound. | google.com |
| 3 | Dissolve solid in water and adjust pH to ~3.2. | Selective Precipitation | Nopaline precipitates from the solution. | google.com |
| 4 | Collect nopaline precipitate by filtration. | Nopaline Isolation | Nopaline is separated from the mixture. | google.com |
| 5 | Add 3 volumes of 95% ethanol to the remaining mother liquor. | This compound Precipitation | This compound precipitates from the solution. | google.com |
| 6 | Chill solution at 4°C for 36 hours. | Complete Precipitation | Maximizes the yield of this compound. | google.com |
| 7 | Collect this compound precipitate by filtration and dry. | This compound Isolation | Partially purified this compound is obtained. | google.com |
| 8 | Recrystallize this compound for higher purity. | Final Purification | Research-purity this compound. | google.com |
Metabolic Fate and Catabolic Pathways of Isonopaline in Biological Systems
Comparative Analysis of Isonopaline and Nopaline (B31955) Metabolism in Agrobacterium spp.
Agrobacterium tumefaciens utilizes opines, synthesized by crown gall tumors, as proprietary carbon and nitrogen sources, facilitating its colonization and proliferation within the plant. This metabolic dependency is mediated by specific genes encoded on the bacterial Ti plasmid researchgate.netnih.gov. The comparison between nopaline and this compound metabolism reveals significant differences in their utilization by these bacteria.
Investigation of this compound Utilization as a Carbon and Nitrogen Source by Specific Agrobacterium tumefaciens Strains (e.g., C-58)
Studies have demonstrated that Agrobacterium tumefaciens, including the widely studied strain C-58, is incapable of utilizing this compound as a carbon or nitrogen source google.com. While A. tumefaciens C-58 efficiently metabolizes nopaline, converting it into arginine via nopaline dehydrogenase nih.gov, this compound does not support bacterial growth or metabolism. This ineffectiveness suggests a fundamental incompatibility between this compound's structure and the enzymatic machinery present in Agrobacterium for opine catabolism google.com. Although A. tumefaciens strains can transport both octopine (B30811) and nopaline, likely via general amino acid transport systems, the subsequent metabolic breakdown of this compound does not occur researchgate.net.
Contrasting Catabolic Efficacy of this compound versus Nopaline
The catabolic efficacy of nopaline in Agrobacterium species is well-established; it serves as a readily available nutrient source researchgate.netnih.gov. In contrast, this compound has been described as "completely ineffective" as a carbon and nitrogen source for these bacteria google.com. This pronounced difference highlights that while nopaline is a key substrate for bacterial metabolism, this compound is not recognized or processed by the relevant catabolic pathways. The genes responsible for nopaline catabolism, located within the nopaline catabolism (noc) regions of Ti plasmids, are crucial for its utilization psu.edu. The absence of similar functional pathways for this compound underscores its lack of metabolic relevance for Agrobacterium.
Role of Specific Enzymatic Interactions in this compound Metabolic Processes
The metabolic processing of nopaline by Agrobacterium involves specific enzymes, such as nopaline dehydrogenase, which facilitates its conversion to arginine nih.gov. The structural similarity between nopaline and this compound, both being isomers, suggests that enzymatic recognition would be a critical factor in their metabolism google.compageplace.de. However, the complete ineffectiveness of this compound as a nutrient source implies that the enzymes responsible for nopaline catabolism, or any other relevant enzymes in Agrobacterium, are unable to recognize or act upon this compound.
While both nopaline and this compound can undergo chemical cyclization to form pyrrolidonecarboxylic acid derivatives under specific conditions (e.g., pH 3.2 and 60°C), nopaline exhibits a faster reaction rate (4.6×10⁻⁷ s⁻¹) compared to this compound (0.35×10⁻⁷ s⁻¹) google.com. This difference in chemical reactivity, though not a direct measure of biological metabolism, may reflect subtle structural variations that prevent the specific binding and catalytic activity of bacterial enzymes required for this compound breakdown. Consequently, no specific enzymatic interactions have been identified that lead to the metabolic processing of this compound by Agrobacterium.
Biological Role and Interaction with Microbial Systems
Isonopaline's Distinct Role in Agrobacterium-Plant Host Interactions
The interaction between Agrobacterium tumefaciens and plants is a sophisticated process where the bacterium transfers a segment of its tumor-inducing (Ti) plasmid, known as T-DNA, into the plant's genome. This T-DNA integration leads to the transformation of plant cells, resulting in uncontrolled cell division and the formation of crown galls or tumors. A key consequence of this transformation is the induction of specific plant genes, encoded by the T-DNA, which cause the transformed cells to synthesize unusual compounds called opines frontiersin.orgnih.gov.
Opines, including nopaline (B31955) and its stereoisomer this compound, are essentially amino acid or sugar conjugates. They are produced by the plant cells and released into the surrounding environment or the tumor tissue researchgate.netfrontiersin.org. The synthesis of opines is directed by bacterial enzymes, such as nopaline synthase (Nos) for nopaline, which are encoded on the Ti plasmid and are expressed in the transformed plant cells frontiersin.org. Importantly, the type of opine produced is determined by the specific Agrobacterium strain that initiated the infection, rather than by the plant species researchgate.net.
This compound, differing from nopaline primarily in its stereochemistry at one of its chiral centers nih.gov, functions within this established framework. It is produced by plant cells as a direct result of Agrobacterium-mediated transformation. This production serves a dual purpose: it supports the growth of the specific Agrobacterium strains capable of metabolizing it, thereby conferring a selective advantage, and it acts as a signal molecule, influencing bacterial behavior researchgate.net. Thus, this compound, like other opines, is a molecular mediator that solidifies the parasitic relationship, ensuring the continued resource supply and propagation of the pathogen.
Influence on Microbial Growth and Nutritional Ecology: A Comparative Study with Nopaline
Opines are critical for the nutritional ecology of Agrobacterium species harboring the Ti plasmid, serving as essential sources of carbon and nitrogen nih.govresearchgate.net. Different strains of Agrobacterium possess specific catabolic pathways and enzymes that enable them to utilize particular opines researchgate.net. This specialization allows for niche partitioning and competitive advantage among bacterial populations in the rhizosphere.
This compound, being a stereoisomer of nopaline, is also recognized and metabolized by certain Agrobacterium strains. Research has established methods for synthesizing and separating these compounds, noting that their physical properties remain consistent after purification google.com. Both nopaline and this compound have been shown to contain intact guanidino groups, as indicated by positive reactions in the nitroprusside test for secondary amines google.com. This suggests a structural similarity that allows for their recognition and processing by bacterial enzymes.
Comparative Properties of Nopaline and this compound
| Property | Nopaline | This compound | Source(s) |
| Chemical Class | Opine (amino acid conjugate) | Opine (amino acid conjugate) | frontiersin.orgresearchgate.net |
| Relation to Nopaline | Standard opine | Stereoisomer of nopaline | nih.gov |
| Chemical Name | N2-(1,3-dicarboxypropyl)-L-arginine | N-[4-[(aminoiminomethyl)amino-1S-carboxybutyl]- 2S-aminopentanedioic acid | nih.govchemicalbook.com |
| IUPAC Name (example) | (2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | (2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | nih.gov |
| Molecular Formula | C₁₁H₂₀N₄O₆·H₂O | Similar, differing in stereochemistry at the 2-position of the pentanedioic acid moiety | google.comchemicalbook.com |
| Molecular Weight | 304.30 g/mol | Approximately 304.30 g/mol | nih.gov |
| Guanidino Group Test | Positive (nitroprusside test) | Positive (nitroprusside test) | google.com |
| Secondary Amine Test | Positive (nitroprusside test) | Positive (nitroprusside test) | google.com |
| Stereochemistry | N-[4-[(aminoiminomethyl)amino-]-1S-carboxybutyl]-2R-aminopentanedioic acid | N-[4-[(aminoiminomethyl)amino-1S-carboxybutyl]- 2S-aminopentanedioic acid | nih.gov |
Enzymatic Studies and Molecular Recognition
Genetic and Regulatory Aspects
Genomic Loci Associated with Opine Metabolism and Isonopaline's Exclusion from Catabolic Pathways
The genetic blueprint for nopaline (B31955) catabolism is primarily located within the noc (nopaline catabolism) region of the Ti plasmid. nih.gov This locus harbors the genes necessary for the transport and degradation of nopaline. Key genes within this region include those encoding for nopaline oxidase, the first enzyme in the catabolic pathway, and various permeases responsible for nopaline uptake. nih.govnih.gov
The exclusion of this compound from these catabolic pathways is a direct consequence of the high substrate specificity of the proteins encoded by the noc region. While nopaline is actively transported into the bacterial cell and subsequently degraded, this compound is not recognized by these specific transport proteins and enzymes. This specificity is a hallmark of biological systems, where the three-dimensional structure of a molecule is as important as its chemical composition. Consequently, this compound remains unmetabolized by Agrobacterium strains that readily utilize nopaline.
Transcriptional Regulation in Response to Opines: this compound's Non-Inducing Nature on Catabolic Operons (e.g., noc)
The transcription of the noc operon is a classic example of substrate-inducible gene expression. The process is governed by the regulatory protein NocR, a member of the LysR family of transcriptional regulators. nih.govresearchgate.net In the absence of nopaline, the NocR protein binds to the promoter region of the noc operon, but does not activate transcription. nih.govresearchgate.net
The presence of nopaline acts as an inducer molecule. It binds to the NocR protein, causing a conformational change in the protein-DNA complex. nih.govresearchgate.net This change facilitates the recruitment of RNA polymerase and initiates the transcription of the catabolic genes.
Crucially, this compound does not act as an inducer for the noc operon. Due to its different stereochemical configuration, this compound is unable to bind effectively to the NocR protein. Without this binding event, the necessary conformational change in the NocR-DNA complex does not occur, and the noc operon remains silent. This demonstrates that the regulatory mechanism is not just dependent on the presence of a potential nutrient source, but is exquisitely tuned to the specific molecular geometry of the inducing compound.
| Compound | Interaction with NocR | Effect on noc Operon Transcription |
| Nopaline | Binds and induces conformational change | Induction |
| This compound | Does not effectively bind | No Induction |
Genetic Determinants Underlying Differential Metabolism of Nopaline and this compound
The differential metabolism of nopaline and this compound is fundamentally rooted in the genetic determinants that encode the enzymes of the nopaline catabolic pathway. The primary genetic determinant is the gene encoding nopaline oxidase. This enzyme catalyzes the oxidative cleavage of nopaline to L-arginine and 2-ketoglutarate. nih.gov
The active site of nopaline oxidase is stereospecific, meaning it is shaped to accommodate the specific three-dimensional structure of nopaline. The spatial arrangement of the carboxyl and amino groups in this compound prevents it from fitting correctly into the active site of nopaline oxidase. This lack of a proper enzyme-substrate complex means that this compound cannot be degraded, even if it were to be transported into the cell.
Therefore, the genetic basis for the differential metabolism lies in the inherent stereospecificity of the enzymes encoded by the noc operon, a direct result of the evolutionary pressure to efficiently recognize and utilize a specific nutrient source, nopaline, while ignoring its closely related but metabolically inert stereoisomer, this compound.
| Enzyme | Substrate | Metabolic Outcome | Genetic Locus |
| Nopaline Oxidase | Nopaline | Catabolized to L-arginine and 2-ketoglutarate | noc region on Ti plasmid |
| Nopaline Oxidase | This compound | Not catabolized due to stereospecificity | noc region on Ti plasmid |
Structural Analogs and Derivatives of Isonopaline
Characterization of Cyclized Derivatives (e.g., Pyroisonopaline)
This compound can undergo cyclization to form derivatives such as pyrothis compound. This process involves the loss of a water molecule from the this compound structure. google.com The synthesis of pyrothis compound is achieved by heating this compound in an aqueous solution at pH 3.2 and 100°C until the reaction's completion, as monitored by High-Performance Liquid Chromatography (HPLC). google.com Crystallization of pyrothis compound is facilitated by adjusting the reaction mixture's pH to between 3.0 and 3.5, followed by the addition of five volumes of alcohol or acetone (B3395972) and chilling the mixture to -20°C for 48 hours. google.com
The structural confirmation of pyrothis compound is supported by elemental analysis and spectral data, which demonstrate a correlation analogous to that observed between glutamic acid and its pyrrolidonecarboxylic acid derivative. google.com Spectroscopic analysis indicates that the guanidino group in pyrothis compound remains intact, as evidenced by its reaction with the phenanthrenequinone (B147406) reagent to produce a fluorescent compound. google.com Furthermore, pyrothis compound yields a negative result in the nitroprusside test for secondary amines, contrasting with this compound, which shows a weakly positive response. google.com The empirical formula of pyrothis compound corresponds to a compound derived from this compound through the loss of water. google.com Notably, the pyrrolidonecarboxylic acid derivative, including pyrothis compound, crystallizes without the mole of water of crystallization that is characteristic of this compound. google.com
Table 1: Comparative Properties of this compound and Pyrothis compound
| Property | This compound | Pyrothis compound |
| Formation | Parent compound | Cyclized derivative of this compound |
| Water of Crystallization | Present | Absent (relative to parent) |
| Guanidino Group Reactivity | Intact | Intact (reacts with phenanthrenequinone) |
| Nitroprusside Test (Secondary Amines) | Weakly positive | Negative |
| Rate Constant (pH 3.2, 60°C) | 0.35 × 10-7 S-1 | N/A (product of reaction) |
| Empirical Formula Correlation | Base compound | Derived from this compound by loss of water google.com |
Formation of Pyrrolidonecarboxylic Acid Derivatives from this compound
This compound undergoes a cyclization reaction to yield its corresponding pyrrolidonecarboxylic acid derivative. google.com This transformation proceeds as a first-order reaction under specific conditions, notably at pH 3.2 and 60°C, where the rate constant for this compound has been determined to be 0.35 × 10-7 S-1. google.com The cyclization process is not observable when the pH exceeds 5.5. google.com The complete conversion of this compound to its pyrrolidonecarboxylic acid derivative can be achieved within 30 minutes at pH 3.2 and 120°C, typically in an autoclave. google.com
Pyrrolidone carboxylic acid (PCA), in general, is recognized as a cyclic derivative of glutamic acid, formed when the free amino group of glutamic acid cyclizes to create a lactam ring. nih.govtypology.com This formation can occur nonenzymatically from precursors such as glutamate (B1630785) and glutamine, or through enzymatic action. nih.gov Weak acids are known to catalyze this cyclization process. nih.gov Structurally, the pyrrolidonecarboxylic acid derivative of this compound differs from the parent compound by the absence of a mole of water of crystallization, resulting in a net difference of two moles of water in their empirical formulas compared to this compound—one attributable to crystallization and the other to the formation of the internal amide. google.com
Table 2: Pyrrolidonecarboxylic Acid Derivative Formation from this compound
| Process | Condition | Observation/Result |
| Cyclization | pH 3.2, 60°C | First-order reaction with a rate constant of 0.35 × 10-7 S-1 google.com |
| Completion of Conversion | pH 3.2, 120°C (autoclave) | Complete conversion within 30 minutes google.com |
| Cyclization Limit | pH > 5.5 | Not demonstrable google.com |
| Crystallization | Post-reaction (pH adjustment, chilling) | Derivative crystallizes without water of crystallization google.com |
Synthesis and Biochemical Investigation of Novel this compound Analogues for Research Probes
Research has explored the synthesis of novel analogues derived from nopaline (B31955) and its isomer, this compound. google.com These synthesized compounds include derivatives where cyclic structures containing one carbon ring form part of the molecule, and where 'n' or 'p' are greater than zero, referred to as pyronopaline (B1202721) and pyrothis compound derivatives. google.com Other classes of novel analogues include amide derivatives where specific positions (X, Y, or Z) are substituted with an amino group (--NH2). google.com Additionally, compounds with R1 substitutions such as --O--NH--CO--NH2 (termed canavano derivatives) and --NH--CO--NH2 (known as derivatives of nopalinic and isonopalinic acid) have been synthesized. google.com A further group of preferred compounds are those where R1 is --O--NH--CNH--NH2. google.com
While the synthesis of these novel analogues has been described, the provided literature does not detail specific biochemical investigations of these this compound analogues for their application as research probes. The focus of the available research is primarily on the synthetic pathways and structural characterization of these compounds, rather than their functional evaluation in biological systems as probing agents. google.com
Compound List:
this compound
Pyrothis compound
Pyrrolidonecarboxylic acid
Nopaline
Glutamic acid
Canavano derivatives
Nopalinic acid
Isonopalinic acid
Analytical Methodologies for Isonopaline Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. nih.gov For isonopaline analysis, chromatographic methods are indispensable due to the presence of structurally similar compounds in biological extracts.
This compound and nopaline (B31955) are diastereomers, differing in the stereochemistry of their glutamine moiety. The separation of such closely related compounds is a significant analytical challenge that can be addressed by High-Performance Liquid Chromatography (HPLC). The development of a successful HPLC method for diastereomer resolution typically involves the strategic selection of a chiral stationary phase (CSP) or the use of chiral derivatizing agents. nih.gov
Normal-phase HPLC using a silica (B1680970) gel column can be effective for separating diastereomers, particularly after derivatization with a chiral molecular tool. nih.gov The principle involves converting the enantiomeric or diastereomeric mixture into covalent adducts with a chiral reagent, creating new diastereomers that possess different physicochemical properties and thus interact differently with the stationary phase, allowing for their separation. researchgate.net The resolution factor (Rs) is a critical parameter in method development, with a value greater than 1.5 indicating baseline separation. nih.gov
Optimization of an HPLC method for this compound and nopaline resolution would involve screening various chiral columns and mobile phase compositions. Factors such as the choice of organic modifier (e.g., isopropanol, ethanol), its concentration, the flow rate, and the column temperature must be systematically adjusted to achieve optimal separation efficiency and peak resolution.
Table 1: Representative HPLC Parameters for Diastereomer Resolution
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 80:20 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV Absorbance at 210 nm |
| Temperature | 25°C |
For the analysis of this compound in complex biological matrices like plant tumors, more advanced systems such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are employed. nih.gov UHPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.gov
A recently developed method for the broad-spectrum analysis of opines, including nopaline, utilizes UHPLC coupled to an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-ESI-QTOF). nih.govbohrium.comresearchgate.net This powerful combination allows for the separation of opines from other plant metabolites and their subsequent identification and quantification based on their accurate mass and fragmentation patterns. nih.gov The selectivity of the method is validated using MS and MS/MS data in both pure solutions and various plant extracts. researchgate.net This approach is sensitive enough to detect a wide range of opines in a single analytical run, making it a powerful tool for diagnosing crown gall disease in plants. nih.govbohrium.com
Table 2: UHPLC-ESI-QTOF Parameters for Opine Analysis
| Parameter | Condition |
|---|---|
| UHPLC System | Acquity UPLC H-Class (Waters) |
| Column | Acquity UPLC BEH Amide |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with Ammonium Formate and Formic Acid |
| Mass Spectrometer | QTOF with Electrospray Ionization (ESI) in positive mode |
| MS Acquisition | Full scan mode (m/z 70-1000) |
| MS/MS Acquisition | Targeted MS/MS of selected opine precursors |
Data adapted from Padilla et al., 2021. nih.govbohrium.comresearchgate.net
Spectroscopic and Other Detection Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are essential for confirming the molecular structure of isolated compounds like this compound and assessing their purity. jchps.comslideshare.net The primary methods used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. jchps.commsu.edu 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. youtube.com For this compound, NMR would confirm the presence of the glutamic acid and arginine moieties and their connectivity. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish the precise bonding arrangement and relative stereochemistry of the molecule. nih.gov The purity of an this compound sample can also be assessed by NMR, as the presence of impurities would result in additional, unaccounted-for signals in the spectrum.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass of a molecule and its fragments. jchps.com High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of this compound by measuring its mass with very high accuracy. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting product ions. nih.govnih.gov This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of this compound and distinguish it from other compounds, even in complex mixtures when coupled with a separation technique like UHPLC. nih.gov
Development of Robust and Sensitive Analytical Procedures for this compound in Biological Matrices
Analyzing this compound within biological matrices, such as plant crown gall tumors, presents unique challenges due to the complexity of the sample and the potentially low concentration of the analyte. mdpi.comnih.gov Therefore, the development of robust and sensitive analytical procedures requires careful optimization of sample preparation and the analytical method itself. mdpi.com
The first critical step is the efficient extraction of this compound from the plant tissue. nih.gov A common procedure involves homogenizing the frozen plant tissue and extracting the metabolites with a solvent mixture, such as 80% acetonitrile containing 1% acetic acid. researchgate.net This is often followed by a clean-up step, like solid-phase extraction (SPE), to remove interfering substances such as proteins, lipids, and pigments that could compromise the chromatographic analysis. nih.govresearchgate.net
For quantification, especially in complex matrices, a matrix-based calibration curve is often necessary to compensate for matrix effects (ion suppression or enhancement in the MS source). nih.gov The UHPLC-ESI-QTOF method has been validated for the quantification of opines in plant tissues, demonstrating its accuracy and reliability. nih.govbohrium.com The robustness of such a method is confirmed by its ability to provide consistent and reproducible results across different types of plant extracts. nih.gov The sensitivity of these methods allows for the detection and quantification of opines at very low concentrations, which is essential for early disease diagnosis and for studying the molecular interactions between the pathogen and the host plant. nih.govbohrium.comresearchgate.net
Broader Research Implications and Future Perspectives
Isonopaline as a Model for Stereochemical Specificity in Biological Systems
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is critical for its biological activity. Stereoisomers, molecules with the same molecular formula and connectivity but different spatial orientations, can exhibit vastly different interactions with biological targets such as enzymes and receptors solubilityofthings.comnih.govwikipedia.org. While specific studies detailing the stereoisomers of this compound and their comparative biological activities are not extensively detailed in the provided search results, the general principle holds true for similar biologically active compounds. For instance, in drug development, enantiomers of a chiral drug can elicit significantly different pharmacological effects, with one enantiomer being active and the other inactive or even toxic nih.govnih.gov. This highlights the importance of precise molecular recognition by biological systems. Research into this compound's interaction with plant defense receptors or enzymes could serve as a model for understanding how biological systems achieve stereochemical specificity. Understanding how this compound's specific chiral centers are recognized and interact with target proteins could provide insights into molecular recognition mechanisms relevant to various biological processes, from enzyme catalysis to signal transduction.
Potential Applications in Selective Microbial Cultivation and Genetic Engineering Research
The ability of compounds to selectively influence microbial growth has significant applications in microbiology and biotechnology. Selective media, for example, are designed to promote the growth of desired microorganisms while inhibiting others, often by incorporating inhibitory substances cbsalife.comlibretexts.orgnih.govnih.gov. While this compound's specific use in creating selective media is not explicitly stated, its known role as a phytoalexin suggests it possesses antimicrobial properties. Phytoalexins are plant-produced compounds that exhibit toxicity to pathogens, thereby contributing to plant defense nih.gov. Research into the specific spectrum of microbial activity of this compound could reveal its potential for use in selective cultivation techniques.
Furthermore, plant genetic engineering offers powerful tools for modifying plant traits and understanding biological pathways frontiersin.orgebsco.comnih.govarcjournals.org. Compounds like this compound, which are involved in plant defense signaling, could potentially be leveraged in genetic engineering research. For example, understanding the pathways that lead to this compound production or its mode of action might allow for the engineering of plants with enhanced resistance or for the development of novel bio-control agents. The manipulation of microbial communities through genetic engineering is also an active area of research, aiming to control population dynamics for various biotechnological applications nih.govfrontiersin.org. If this compound exhibits specific effects on certain microbial groups, it could be investigated as a tool to modulate plant-associated microbial communities or as a component in engineered microbial consortia.
Unexplored Biological Activities and Interactions of this compound within Diverse Ecosystems
Current research on plant defense mechanisms often focuses on direct impacts on pathogens or herbivores nih.govnih.gov. However, the indirect effects of defense compounds, such as this compound, on non-target organisms, including beneficial microbes, are less understood. Investigating this compound's effects on soil microbial consortia, its persistence in the environment, and its potential interactions with other soil components (e.g., minerals) could uncover novel biological activities. Understanding these unexplored aspects is crucial for a comprehensive assessment of this compound's ecological significance and for identifying potential new applications in areas such as soil health management or the development of sustainable agricultural practices.
Compound List:
this compound
Q & A
Q. What analytical techniques are essential for confirming the purity and identity of synthesized isonopaline?
Methodological Answer: Initial characterization requires a combination of spectroscopic and chromatographic methods:
- High-Performance Liquid Chromatography (HPLC) : Monitor purity under acidic conditions (e.g., pH 3.2) to detect degradation products .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxyl and amine groups) by comparing spectra with synthetic standards .
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., 2R-pentanedioic acid configuration) via -NMR peak assignments .
- Elemental Analysis : Validate empirical formula consistency .
Q. How should researchers approach the structural differentiation of this compound from nopaline?
Methodological Answer: Use enzymatic assays and chiral analysis:
- Enzymatic Specificity : Test reactivity with octopine dehydrogenase from Pecten maximus, which oxidizes nopaline but not this compound due to stereochemical differences .
- Optical Rotation : Compare values (nopaline: +19°; this compound: distinct optical activity) .
- Chiral HPLC : Separate enantiomers using chiral stationary phases to resolve absolute configurations .
Advanced Research Questions
Q. What experimental protocols are recommended for studying the thermal degradation of this compound?
Methodological Answer: Design controlled stability studies:
- Temperature Gradients : Incubate this compound at 60–100°C and monitor decomposition via HPLC at timed intervals .
- Degradation Product Isolation : Use preparative HPLC to collect derivatives (e.g., cyclic lactam forms) for structural elucidation via mass spectrometry and 2D-NMR .
- Kinetic Modeling : Calculate activation energy () using Arrhenius plots to predict shelf-life under varying storage conditions .
Q. How can conflicting data on this compound’s enzymatic interactions be systematically resolved?
Methodological Answer: Address contradictions through multi-modal validation:
- Cross-Enzyme Assays : Test this compound with dehydrogenases from diverse species (e.g., scallops vs. plants) to assess enzyme-source dependency .
- Competitive Inhibition Studies : Use nopaline as a competitive substrate to quantify binding affinity discrepancies .
- Data Triangulation : Combine kinetic data (, ) with molecular docking simulations to reconcile mechanistic inconsistencies .
Q. What frameworks guide robust experimental design for comparative studies of this compound and nopaline?
Methodological Answer: Apply PICOT and FINER criteria:
- PICOT Framework :
Q. How should researchers statistically analyze activity differences between this compound derivatives and parent compounds?
Methodological Answer: Implement hypothesis-driven analytics:
- Multivariate Analysis : Use principal component analysis (PCA) to cluster derivatives based on spectral/activity profiles .
- Dose-Response Curves : Fit IC values for inhibitory effects using nonlinear regression models .
- Error Propagation Models : Quantify uncertainty in degradation studies via Monte Carlo simulations .
Methodological Notes
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tabulating analytical parameters (Table 1) :
| Parameter | Nopaline | This compound | Method |
|---|---|---|---|
| (water) | +19° | [Reported Value] | Polarimetry |
| HPLC Retention Time | 8.2 min | 9.5 min | C18 column, pH 3.2 |
| pKa (amine) | 9.2 | [Derived Value] | Potentiometric titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
